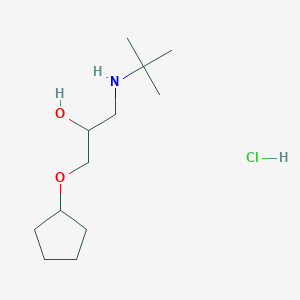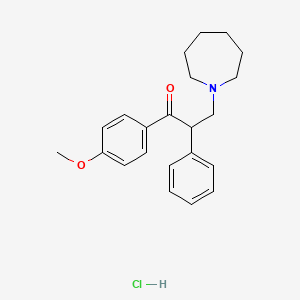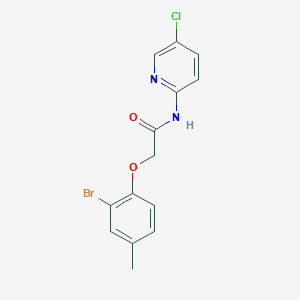
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride, also known as TCPOBOP, is a synthetic compound that has been widely used in scientific research. This compound is a potent activator of the nuclear receptor, constitutive androstane receptor (CAR), which plays a crucial role in the regulation of drug metabolism and detoxification pathways in the liver.
作用機序
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride activates CAR by binding to its ligand-binding domain, which induces a conformational change that allows CAR to dimerize with the retinoid X receptor (RXR). The CAR/RXR heterodimer then binds to specific DNA sequences known as CAR response elements (CAREs) in the promoter regions of target genes, leading to their upregulation.
Biochemical and Physiological Effects
Activation of CAR by 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride leads to the upregulation of genes involved in drug metabolism and detoxification pathways. This results in increased clearance of drugs and xenobiotics from the body. 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has also been shown to induce hepatomegaly and liver tumors in rodents, which has raised concerns about its potential carcinogenicity in humans.
実験室実験の利点と制限
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride is a potent and selective activator of CAR, which makes it a valuable tool for studying the role of CAR in drug metabolism and detoxification pathways. However, its potential carcinogenicity in rodents limits its use in long-term studies and raises concerns about its safety for human use.
将来の方向性
Future research on 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride should focus on the development of safer and more selective CAR activators that can be used in long-term studies without the risk of carcinogenicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the hepatomegaly and liver tumor formation induced by 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride in rodents, and to determine whether these effects are relevant to humans. Finally, the potential clinical applications of CAR activation in the treatment of liver diseases and cancer should be explored.
合成法
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of tert-butylamine with 3,5-dichlorophenol to form 3,5-bis(tert-butylamino)phenol. The second step involves the reaction of this intermediate with cyclopentanol in the presence of a strong acid catalyst to form 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol. The final step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride.
科学的研究の応用
1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has been extensively used in scientific research to study the role of CAR in drug metabolism and detoxification pathways. CAR is a nuclear receptor that is expressed in the liver and is activated by a variety of compounds, including 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride. Activation of CAR leads to the upregulation of genes involved in drug metabolism and detoxification, such as cytochrome P450 enzymes and drug transporters. 1-(tert-butylamino)-3-(cyclopentyloxy)-2-propanol hydrochloride has been shown to increase the clearance of drugs and xenobiotics by inducing the expression of these genes.
特性
IUPAC Name |
1-(tert-butylamino)-3-cyclopentyloxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2.ClH/c1-12(2,3)13-8-10(14)9-15-11-6-4-5-7-11;/h10-11,13-14H,4-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGBXZSGUONEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1CCCC1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-(2,2-dimethylpropyl)-4-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6051491.png)
![ethyl 5-ethyl-2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6051505.png)
![9-(4-methylphenyl)-8-[(3-pyridinylmethyl)thio]-1,9-dihydro-6H-purin-6-one](/img/structure/B6051514.png)
![6-methyl-4-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B6051522.png)
![2-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B6051524.png)
![ethyl 4-({2-[3-(dimethylamino)-2-hydroxypropoxy]-5-methoxybenzyl}amino)-1-piperidinecarboxylate](/img/structure/B6051525.png)
![2-[3-(2-phenylvinyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6051538.png)
![1-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B6051544.png)

![6-(4-chlorophenyl)-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6051576.png)

![2-hydroxy-4-methoxy-N-[2-(1-piperidinyl)ethyl]benzamide hydrochloride](/img/structure/B6051584.png)
![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}-1,2-benzenediol](/img/structure/B6051588.png)
![4-(4-chlorophenyl)-3-methyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6051590.png)